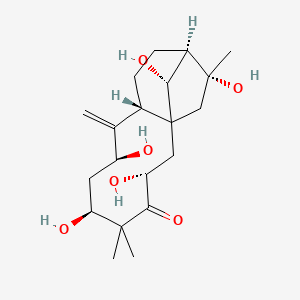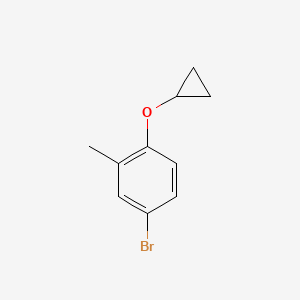![molecular formula C24H15NS B13977328 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole](/img/structure/B13977328.png)
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole is a compound that combines the structural features of carbazole and dibenzothiophene. Carbazole is known for its electron-donating properties, while dibenzothiophene is recognized for its electron-withdrawing characteristics. This unique combination makes this compound an interesting candidate for various applications, particularly in the field of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Preparation Methods
The synthesis of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of dibenzothiophene-4-boronic acid with a halogenated carbazole under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar coupling reactions but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole undergoes various chemical reactions, including:
Scientific Research Applications
9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of charge carriers. The carbazole unit acts as an electron donor, while the dibenzothiophene unit serves as an electron acceptor, creating a balanced charge transport system . This balance is crucial for achieving high efficiency and stability in OLED devices.
Comparison with Similar Compounds
Similar compounds to 9-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole include:
9-(dibenzo[b,d]thiophen-2-yl)-9H-carbazole: This compound has a similar structure but with the dibenzothiophene unit attached at a different position, affecting its electronic properties.
9-(dibenzo[b,d]thiophen-4-yl)-3,6-diphenyl-9H-carbazole: This derivative includes additional phenyl groups, which can enhance its photophysical properties.
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound features two carbazole units, providing different electronic and charge transport characteristics.
The uniqueness of this compound lies in its balanced electron-donating and electron-withdrawing properties, making it highly suitable for applications in organic electronics.
Properties
Molecular Formula |
C24H15NS |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-dibenzothiophen-4-ylcarbazole |
InChI |
InChI=1S/C24H15NS/c1-4-12-20-16(8-1)17-9-2-5-13-21(17)25(20)22-14-7-11-19-18-10-3-6-15-23(18)26-24(19)22/h1-15H |
InChI Key |
UHWJLLXKNOSIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC5=C4SC6=CC=CC=C56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxylic acid methyl ester](/img/structure/B13977248.png)
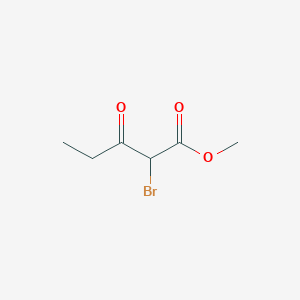

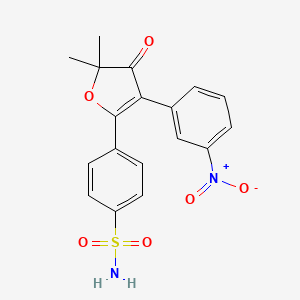
![7-Chloro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13977271.png)
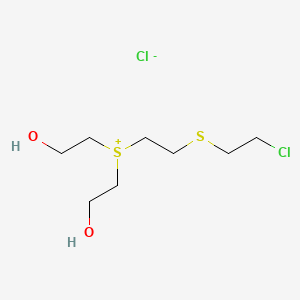
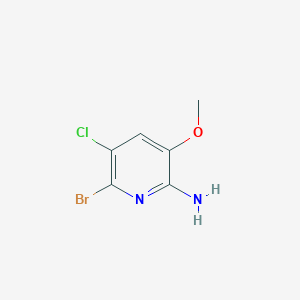
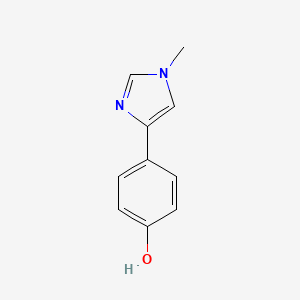
![tert-butyl N-[(4-chlorophenyl)methyl]-N-methoxycarbonylcarbamate](/img/structure/B13977287.png)
![N-[2-(dimethylamino)ethyl]-4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B13977292.png)
![6-Chloro-1-[(4-methoxyphenyl)methyl]-2,4(1h,3h)-pyrimidinedione](/img/structure/B13977295.png)

